
1,3-Difluoro-2-propanol
Overview
Description
1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O. It is a metabolic poison that disrupts the citric acid cycle and is commonly used as a rodenticide. This compound is a colorless liquid with a distinct odor and is known for its high toxicity .
Mechanism of Action
Target of Action
1,3-Difluoro-2-propanol primarily targets the citric acid cycle , a crucial metabolic pathway in organisms . This cycle is essential for the production of energy in the form of ATP, and disruption of this cycle can lead to significant metabolic disturbances.
Mode of Action
The compound acts as a metabolic poison , disrupting the citric acid cycle . It is similar in action to sodium fluoroacetate, another potent disruptor of the citric acid cycle
Biochemical Pathways
By disrupting the citric acid cycle, this compound affects a wide range of downstream biochemical pathways. The citric acid cycle is central to cellular respiration, and its disruption can lead to a decrease in ATP production, affecting numerous cellular processes that rely on this vital energy source .
Result of Action
The primary result of this compound’s action is the disruption of the citric acid cycle, leading to a decrease in ATP production . This can cause a wide range of effects, depending on the extent of exposure and the specific tissues affected. In severe cases, it can lead to metabolic acidosis and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is used as a rodenticide, and its effectiveness can vary depending on the specific environment in which it is used . .
Biochemical Analysis
Biochemical Properties
1,3-Difluoro-2-propanol disrupts the citric acid cycle, a crucial biochemical reaction in organisms
Cellular Effects
The compound exerts its effects on various types of cells by disrupting the citric acid cycle . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a metabolic poison. It disrupts the citric acid cycle, which is essential for energy production in cells
Dosage Effects in Animal Models
It is known to be used as a rodenticide, indicating that it has toxic effects at certain doses .
Metabolic Pathways
This compound is involved in disrupting the citric acid cycle
Preparation Methods
1,3-Difluoro-2-propanol can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with hydrogen chloride, followed by hydration with a fluoride source . Another method involves the reaction of epichlorohydrin with potassium hydrogen fluoride in diethylene glycol at elevated temperatures (160-170°C), followed by distillation to obtain the pure compound .
Chemical Reactions Analysis
1,3-Difluoro-2-propanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-difluoroacetone.
Reduction: It can be reduced to form 1,3-difluoropropane.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as cyanide, chloride, and fluoride ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include 1,3-difluoroacetone, 1,3-difluoropropane, and various substituted derivatives .
Scientific Research Applications
Organic Synthesis
1,3-Difluoro-2-propanol is widely used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure allows it to serve as a building block for various chemical transformations, including the synthesis of difluoroacetone and other fluorinated alcohols .
Case Study: Synthesis of Difluoroacetone
In one study, this compound was utilized to synthesize 1,3-difluoroacetone through a straightforward reaction pathway. This compound is essential in developing pharmaceuticals and agrochemicals due to its enhanced bioactivity compared to non-fluorinated analogs .
Medicinal Chemistry
The incorporation of fluorine into drug design has been shown to enhance pharmacokinetic properties such as metabolic stability and bioavailability. Research indicates that this compound can be used to synthesize bioactive molecules with improved therapeutic profiles.
Applications in Drug Development
Fluorinated compounds like DFP are crucial in the development of various drugs, including antitumor agents and enzyme inhibitors. Its role as a metabolic poison has also been investigated for potential therapeutic applications against certain diseases .
Toxicological Research
This compound has been studied for its toxicological effects, particularly its mechanism of action as a metabolic poison that disrupts the citric acid cycle. This disruption is primarily due to its inhibition of aconitase, leading to energy depletion in cells .
Case Study: Toxicity Mechanism
A study administered this compound to rats and observed significant accumulation of citrate in the kidneys after a lag phase. The findings suggest that DFP acts similarly to sodium fluoroacetate, highlighting its potential use as a vertebrate pesticide while also necessitating caution due to its toxicity .
Biological Studies
The compound's fluorinated nature makes it valuable for studying enzyme interactions and metabolic pathways involving fluorinated substrates. It has been used in various biological assays to investigate its effects on microbial growth and enzyme activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
1,3-Difluoro-2-propanol is similar to other fluorinated alcohols and rodenticides, such as:
1-Chloro-3-fluoro-2-propanol: Another component of the rodenticide Gliftor.
Sodium fluoroacetate: A well-known rodenticide that also disrupts the citric acid cycle.
1,3-Difluoropropane: A reduced form of this compound.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its reactivity and toxicity compared to other similar compounds .
Biological Activity
1,3-Difluoro-2-propanol (1,3-DFP) is an organic compound with significant biological activity, primarily recognized for its role as a metabolic poison. This compound has garnered attention in toxicological studies due to its effects on the citric acid cycle, which is critical for cellular energy production.
- Chemical Formula : C₃H₆F₂O
- Molecular Weight : Approximately 96.08 g/mol
- Structure : Contains a hydroxyl group (-OH) and two fluorine atoms attached to the second and third carbon atoms of the propane chain.
This compound disrupts the citric acid cycle by inhibiting the enzyme aconitase, which is essential for converting citrate to isocitrate. This inhibition leads to a decrease in ATP production, resulting in cellular energy depletion and potential cell death. The compound is metabolized to 1,3-difluoroacetone and subsequently to erythrofluorocitrate, which further impacts cellular metabolism and contributes to its toxic effects .
Toxicological Studies
- Metabolic Poison : 1,3-DFP acts as a metabolic poison similar to sodium fluoroacetate, a known rodenticide. Studies indicate that it can lead to fatal outcomes in rodents when administered at specific doses (e.g., 100 mg/kg body weight) due to its interference with the citric acid cycle .
- Accumulation of Metabolites : In animal models, administration of 1,3-DFP resulted in the accumulation of citrate in the kidneys after a lag phase, indicating metabolic disruption .
- Antidotal Research : Research has explored the use of 4-methylpyrazole as an antidote against 1,3-DFP toxicity. When administered prior to exposure, it significantly reduced signs of poisoning and metabolite accumulation .
Case Study 1: Rodent Toxicity
A study involving rats demonstrated that administration of this compound resulted in significant biochemical alterations, including elevated citrate levels in the kidneys and signs of metabolic distress. The study highlighted the potential for using 4-methylpyrazole as a protective agent against these toxic effects .
Case Study 2: Metabolic Pathways
Research has shown that 1,3-DFP disrupts multiple biochemical pathways beyond just the citric acid cycle. Its action can lead to broader metabolic imbalances affecting various cellular functions due to decreased ATP availability.
Summary of Biological Activity
Biological Activity | Description |
---|---|
Metabolic Poison | Disrupts citric acid cycle by inhibiting aconitase |
Toxicity | Causes ATP depletion leading to cell death |
Metabolite Accumulation | Citrate accumulation observed in animal studies |
Potential Antidote | 4-Methylpyrazole shows promise in reducing toxicity |
Properties
IUPAC Name |
1,3-difluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLUGWWIOGCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060009 | |
Record name | 1,3-Difluoro-2-propanol | |
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Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-13-4 | |
Record name | 1,3-Difluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Difluoro-2-propanol | |
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Record name | 1,3-Difluoro-2-propanol | |
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Record name | 1,3-Difluoro-2-propanol | |
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Record name | 2-Propanol, 1,3-difluoro- | |
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Record name | 1,3-Difluoro-2-propanol | |
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Record name | 1,3-difluoropropan-2-ol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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